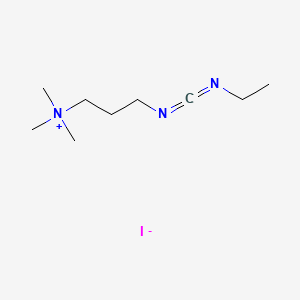

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide

Overview

Description

Synthesis Analysis

The synthesis of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide involves the reaction of relevant precursors under controlled conditions to produce the carbodiimide as a key intermediate for further reactions. A specific method details the convenient synthesis of this compound with applications in chemical modifications of proteins and peptides, indicating its role in selective modification of residues including carboxylic acid side chains partially buried on surfaces or active sites of enzymes (Timkovich, 1977).

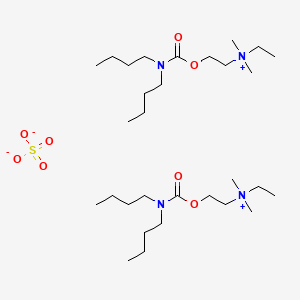

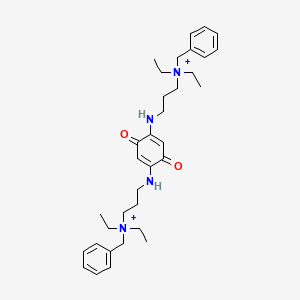

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is critical for its functionality in bioconjugation reactions. Its structure facilitates the activation of carboxyl groups, allowing for the formation of stable amide bonds with amino groups. The achiral nature of both the carbodiimide and its urea derivative, highlighted in circular dichroism studies, emphasizes its structural significance in bioconjugation processes (Kubilius et al., 2018).

Chemical Reactions and Properties

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide participates in various chemical reactions, primarily facilitating the formation of peptide bonds. It acts by activating carboxyl groups for nucleophilic attack by amines, forming stable amide bonds crucial in bioconjugation and peptide synthesis. Its ability to cross-link antibodies on amine-functionalized platforms for immunodiagnostic applications demonstrates its versatility in chemical reactions (Vashist, 2012).

Physical Properties Analysis

The physical properties of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide, such as its water solubility, contribute significantly to its wide usage in bioconjugation reactions. Its solubility enables its application in aqueous solutions, facilitating the study of evolving secondary structural changes in biomolecules through techniques like circular dichroism (Kubilius et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide, including its reactivity with carboxyl and amino groups, underscore its utility in bioconjugation. Its role in the cross-linking of biomolecules, facilitating the synthesis of complex structures, and its compatibility with various buffers and conditions in biological systems illustrate its versatile chemical properties (Cammarata et al., 2015).

Scientific Research Applications

Enzyme Interaction and Proton Translocation

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) plays a significant role in the study of enzymes. Lötscher et al. (1984) found that EDC inhibited the activity of ECF1-F0 ATPase and proton translocation in Escherichia coli membrane vesicles. This interaction provided insights into the enzyme's subunit structure and function, especially in relation to proton channeling mechanisms (Lötscher, Dejong, & Capaldi, 1984).

Bioconjugation in Medical Research

EDC is instrumental in bioconjugation, particularly in medical research. Totaro et al. (2016) conducted a systematic investigation on EDC-mediated bioconjugations with carboxylated peptides and small proteins. They highlighted the efficiency of these bioconjugations and identified side products that can impact the formation of desired products (Totaro et al., 2016).

Application in Organic Synthesis

EDC is used as a condensing and crosslinking agent in organic synthesis. Fei (2011) reviewed the applications of EDC in organic synthesis, emphasizing its utility in dehydrogenation of alcohol, esterification, synthesis of amide and peptides, and polymer creation. EDC's benefits include mild reaction conditions, high yields, and chemoselectivity (Fei, 2011).

Cross-Linking Agent in Cellular Studies

EDC's role as a cross-linking agent was demonstrated in a study by Cochet et al. (1988), where they used EDC to examine the dimerization of the epidermal growth factor receptor in living cells. This study provided critical insights into the mechanisms of transmembrane signaling mediated by growth factors (Cochet et al., 1988).

Protein Modification

Timkovich (1977) explored the interaction of EDC with various proteins, demonstrating its suitability for selective modification of specific residues, including carboxylic acid side chains. This property makes EDC a valuable tool for probing residue function in enzymes (Timkovich, 1977).

Chemically Fueled Assembly

EDC has been used in chemically fueled processes for transient covalent bond formation. Kariyawasam and Hartley (2017) showcased the use of EDC in the generation of transient anhydrides from carboxylic acids in water, offering a simplified approach for nonequilibrium systems chemistry (Kariyawasam & Hartley, 2017).

Peptide Synthesis and Bioconjugation

Safety And Hazards

EDC is classified as Acute Tox. 4 for oral, dermal, and inhalation routes. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause skin and eye irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .

Future Directions

EDC has been used in diverse applications such as forming amide bonds in peptide synthesis, attaching haptens to carrier proteins to form immunogens, labeling nucleic acids through 5’ phosphate groups, and creating amine-reactive NHS-esters of biomolecules . It is often used in combination with N-hydroxysuccinimide (NHS) for the immobilization of large biomolecules . Future research may continue to explore these and other potential applications of EDC.

properties

InChI |

InChI=1S/C9H20N3.HI/c1-5-10-9-11-7-6-8-12(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSKWMRPXWHSPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945227 | |

| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide | |

CAS RN |

22572-40-3 | |

| Record name | 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22572-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22572-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-[(ethylimidocarbonyl)amino]propyl]trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE METHIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U5123RNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

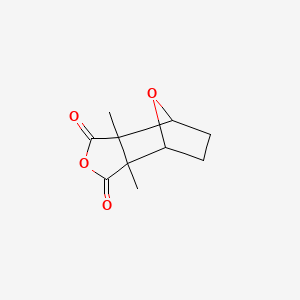

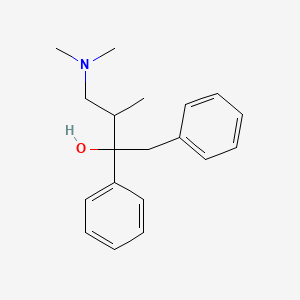

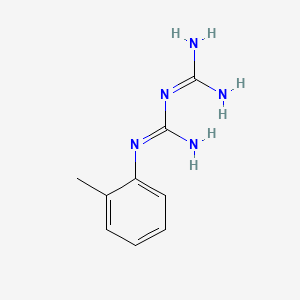

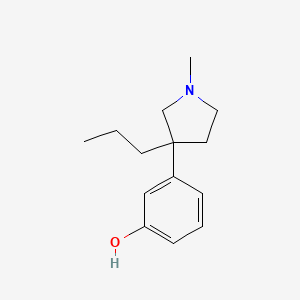

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)